molecular formula C11H19ClN2O B14878552 2-chloro-N-(2-(pyrrolidin-1-yl)cyclopentyl)acetamide

2-chloro-N-(2-(pyrrolidin-1-yl)cyclopentyl)acetamide

Cat. No.: B14878552
M. Wt: 230.73 g/mol
InChI Key: GKFXKQBLDQJIHD-UHFFFAOYSA-N
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Description

2-chloro-N-(2-(pyrrolidin-1-yl)cyclopentyl)acetamide is a compound that features a pyrrolidine ring, a cyclopentyl group, and a chloroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-(pyrrolidin-1-yl)cyclopentyl)acetamide typically involves the reaction of 2-(pyrrolidin-1-yl)cyclopentanamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-(pyrrolidin-1-yl)cyclopentyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.

    Cyclization Reactions: The compound can undergo intramolecular cyclization to form more complex ring structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. Conditions typically involve a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Substitution: Products include derivatives where the chloro group is replaced by other functional groups.

    Oxidation: Products include oxidized forms of the compound, such as carboxylic acids or ketones.

    Reduction: Products include reduced forms, such as alcohols or amines.

Scientific Research Applications

2-chloro-N-(2-(pyrrolidin-1-yl)cyclopentyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-(pyrrolidin-1-yl)cyclopentyl)acetamide involves its interaction with specific molecular targets. The pyrrolidine ring and the cyclopentyl group contribute to the compound’s binding affinity and specificity. The chloroacetamide moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-(pyrrolidin-1-yl)pyridin-3-yl)acetamide
  • 2-(pyrrolidin-1-yl)pyrimidines
  • 2-(2-oxopyrrolidin-1-yl)acetamides

Uniqueness

2-chloro-N-(2-(pyrrolidin-1-yl)cyclopentyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopentyl group differentiates it from other pyrrolidine derivatives, potentially leading to different pharmacokinetic and pharmacodynamic profiles .

Properties

Molecular Formula

C11H19ClN2O

Molecular Weight

230.73 g/mol

IUPAC Name

2-chloro-N-(2-pyrrolidin-1-ylcyclopentyl)acetamide

InChI

InChI=1S/C11H19ClN2O/c12-8-11(15)13-9-4-3-5-10(9)14-6-1-2-7-14/h9-10H,1-8H2,(H,13,15)

InChI Key

GKFXKQBLDQJIHD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2CCCC2NC(=O)CCl

Origin of Product

United States

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